

Technical Synthesis Guide: N-ethyl-N-(2-hydroxy-5-methylphenyl)propanamide

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Compound of Interest

Compound Name: *N-ethyl-N-(2-hydroxy-5-methylphenyl)propanamide*

CAS No.: 909361-84-8

Cat. No.: B183768

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Executive Summary & Strategic Route Selection

Target Molecule: **N-ethyl-N-(2-hydroxy-5-methylphenyl)propanamide** (CAS: 909361-84-8)
Molecular Formula: C₁₂H₁₇NO₂ Molecular Weight: 207.27 g/mol Core Class: N,N-disubstituted aryl amide / Phenolic amide.[\[1\]](#)

This guide details the synthesis of **N-ethyl-N-(2-hydroxy-5-methylphenyl)propanamide**, a structural analog often investigated for sensory (cooling/warming) or pharmacological activity. The synthesis presents a specific chemoselective challenge: distinguishing between the nucleophilic nitrogen (aniline) and the nucleophilic oxygen (phenol).

Route Evaluation

Two primary retrosynthetic disconnections were analyzed:

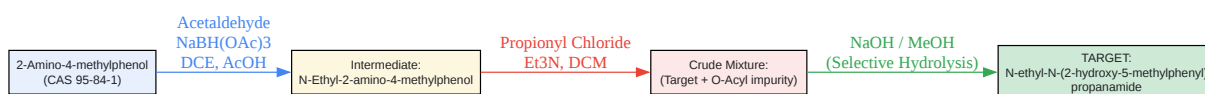
- Route A (N-Alkylation of Amide): Acylation of 2-amino-4-methylphenol followed by N-ethylation.

- Critical Flaw: N-alkylation of secondary amides requires strong bases (e.g., NaH) that will deprotonate the phenolic hydroxyl (pKa ~10), leading to competitive O-alkylation and complex mixtures.
- Route B (Acylation of Secondary Amine): N-ethylation of 2-amino-4-methylphenol followed by acylation.
 - Selected Pathway: This route allows for controlled mono-ethylation using reductive amination. The subsequent acylation step may produce N,O-diacylated byproducts, but these are easily corrected via selective alkaline hydrolysis, making this the most robust and scalable protocol.

Retrosynthetic Analysis & Pathway Visualization

The synthesis is broken down into two linear steps:

- Reductive Amination: Conversion of 2-amino-4-methylphenol to N-ethyl-2-amino-4-methylphenol.
- Acylation & Chemoselective Workup: Conversion of the secondary amine to the target amide using propionyl chloride, with a hydrolysis step to cleave any transient phenolic esters.



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Figure 1: Stepwise synthesis pathway emphasizing the corrective hydrolysis step for high purity.

Detailed Experimental Protocols

Step 1: Synthesis of N-Ethyl-2-amino-4-methylphenol

Objective: Selective mono-ethylation of the aniline nitrogen. Direct alkylation with ethyl halides is discouraged due to the risk of over-alkylation (quaternary salts) and O-alkylation. Reductive

amination offers superior control.

Reagents:

- 2-Amino-4-methylphenol (1.0 eq)
- Acetaldehyde (1.1 eq)
- Sodium Triacetoxyborohydride (STAB) (1.5 eq)
- Acetic Acid (1.0 eq)
- Solvent: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

Protocol:

- **Imine Formation:** In a dry round-bottom flask under nitrogen atmosphere, dissolve 2-amino-4-methylphenol (10 g, 81 mmol) in DCE (150 mL). Add Acetic Acid (4.6 mL) followed by Acetaldehyde (3.9 g, 89 mmol) dropwise at 0°C.
- **Equilibration:** Allow the mixture to stir at room temperature for 30 minutes to ensure imine formation.
- **Reduction:** Cool the mixture back to 0°C. Add Sodium Triacetoxyborohydride (25.8 g, 121 mmol) portion-wise over 20 minutes. Caution: Gas evolution.
- **Reaction:** Stir at room temperature for 4–6 hours. Monitor by TLC (SiO₂, Hexane/EtOAc 7:3). The starting aniline spot should disappear.
- **Quench:** Quench the reaction with saturated aqueous NaHCO₃ solution until pH ~8.
- **Extraction:** Extract with Dichloromethane (DCM) (3 x 50 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.
- **Purification:** The crude oil is typically pure enough for the next step. If necessary, purify via short silica plug filtration.

Step 2: Acylation and Selective Hydrolysis

Objective: Formation of the amide bond.[2] Since the phenol group is unprotected, some O-acylation (ester formation) will occur. The protocol includes a "saponification workup" to selectively cleave the ester while leaving the robust amide bond intact.

Reagents:

- N-Ethyl-2-amino-4-methylphenol (from Step 1) (1.0 eq)
- Propionyl Chloride (1.2 eq)
- Triethylamine (Et₃N) (2.0 eq)[3]
- Solvent: Dichloromethane (DCM)
- Hydrolysis Agent: 1M NaOH (aq) / Methanol

Protocol:

- Acylation: Dissolve the N-ethyl intermediate (approx. 81 mmol) in anhydrous DCM (200 mL). Add Triethylamine (22.5 mL, 162 mmol) and cool to 0°C.
- Addition: Add Propionyl Chloride (8.5 mL, 97 mmol) dropwise over 30 minutes. Maintain temperature below 5°C to minimize exotherms.
- Reaction: Warm to room temperature and stir for 2 hours. TLC will likely show two spots: the Target Amide and the N,O-Diacylated byproduct.
- In-Situ Hydrolysis (The Critical Step): Concentrate the reaction mixture to remove excess DCM and propionyl chloride. Redissolve the residue in Methanol (100 mL).
- Base Treatment: Add 1M NaOH (50 mL) and stir vigorously at room temperature for 30–60 minutes.
 - Mechanism:[4][5] Phenolic esters are highly labile and hydrolyze rapidly under mild alkaline conditions. The N-alkyl amide is sterically hindered and electronically stable, resisting hydrolysis under these specific conditions.

- Workup: Acidify carefully with 1M HCl to pH ~4-5 (to protonate the phenol). Extract with Ethyl Acetate (3 x 75 mL).
- Washing: Wash the organic layer with saturated NaHCO₃ (to remove propionic acid) and then brine.
- Isolation: Dry over MgSO₄ and concentrate to yield the crude target.
- Crystallization: Recrystallize from Hexane/Ethyl Acetate or Isopropyl Ether to obtain off-white crystals.

Analytical Characterization (Expected Data)

To validate the synthesis, the following spectral signatures must be confirmed.

Technique	Parameter	Expected Signature	Structural Assignment
¹ H NMR	δ 1.0 - 1.2 ppm	Triplet (3H) & Triplet (3H)	Methyls of N-Ethyl and Propionyl groups
	δ 2.1 - 2.3 ppm	Quartet (2H)	Methylene of Propionyl group (-CO-CH ₂ -)
	δ 2.3 ppm	Singlet (3H)	Aryl Methyl (-CH ₃) at position 5
	δ 3.6 - 4.0 ppm	Broad Quartet (2H)	N-Methylene (-N-CH ₂ -CH ₃)
	δ 6.7 - 7.1 ppm	Multiplets (3H)	Aromatic protons (1,2,4-substitution pattern)
	δ 9.0 - 9.5 ppm	Broad Singlet (1H)	Phenolic Hydroxyl (-OH)
LC-MS	m/z	208.28 [M+H] ⁺	Protonated molecular ion

Note on NMR Rotamers: N,N-disubstituted amides often exhibit rotameric isomerism due to restricted rotation around the C-N amide bond. This may cause peak broadening or doubling of signals (especially the ethyl and propionyl groups) in the ^1H NMR spectrum at room temperature.

Safety & Handling

- 2-Amino-4-methylphenol: Known skin sensitizer and irritant. Handle in a fume hood.
- Propionyl Chloride: Highly corrosive and lachrymator. Reacts violently with water. All glassware must be dry.
- Sodium Triacetoxyborohydride: Generates hydrogen gas upon reaction; ensure adequate venting.
- Reaction Exotherms: The acylation step is exothermic; strict temperature control (0°C) is required to prevent runaway reactions or tar formation.

References

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Sources

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